N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine
Overview
Description
N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine is a compound that belongs to the class of benzoxazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine is a benzoxazole derivative . Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Mode of Action
Benzoxazole derivatives, in general, are known to interact with their targets and induce changes that lead to their biological activities .
Biochemical Pathways
Benzoxazole derivatives, including this compound, are synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized
Pharmacokinetics
A study on similar compounds indicated a favourable pharmacokinetic profile .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives is known to be influenced by different reaction conditions and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine typically involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) with a BF3·Et2O catalyst in 1,4-dioxane as a solvent at reflux . This reaction yields the desired benzoxazole derivative with moderate to good yields.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product . Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to its effects on various biological pathways and targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Other benzoxazole derivatives, such as 2-amino benzoxazole and 5-chloro benzoxazolinone, share similar structural features and biological activities.
Quinoline-Pyrazole Fused Benzoxazoles: These compounds also exhibit antimicrobial and antioxidant activities.
Uniqueness
N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and pyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-3-(5-chloro-1,3-benzoxazol-2-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-8-9-17-16(11-14)23-19(24-17)15-7-4-10-21-18(15)22-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQGDIGJAIYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190134 | |
Record name | 3-(5-Chloro-2-benzoxazolyl)-N-(phenylmethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-05-5 | |
Record name | 3-(5-Chloro-2-benzoxazolyl)-N-(phenylmethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339102-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-2-benzoxazolyl)-N-(phenylmethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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